molecular formula C19H27N3O2 B605043 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine CAS No. 1527503-11-2

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine

Cat. No. B605043
M. Wt: 329.444
InChI Key: BKCDJTRMYWSXMC-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and various functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present and the stereochemistry of the molecule. For example, the presence of the pyrrolidine ring could influence properties such as solubility and stability .

Scientific Research Applications

Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation

Research by White, Li, & Ihle (2010) explores a process called TIPCARM, leading to the synthesis of spiro[indoline-3,3'-pyrrolenine] derivatives. This process involves irradiation of a tryptamine linked to an alkylidene malonate residue, resulting in a cyclobutane which undergoes spontaneous retro-Mannich fission. This method is significant for synthesizing complex alkaloids.

Three-Component Cyclization for Library Construction

Vydzhak et al. (2020) developed a three-component cyclization method involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, N-substituted isatins, and primary amines, leading to a library of derivatives with an indolin-2-one motif (Vydzhak et al., 2020). This methodology is practical for constructing dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlighting its importance in medicinal chemistry.

Organocatalytic Synthesis for Biological Activities

Chen et al. (2009) described an enantioselective organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, known for their biological activities (Chen et al., 2009). This method allows for high enantiopurity and structural diversity, essential for developing medicinal compounds.

Synthesis and Structural Analysis

Sundar et al. (2011) focused on synthesizing and analyzing the crystal structures of spiro[indoline-3, 2'-pyrrolidin]-2-one derivatives, which have applications in antimicrobial and antitumor agents (Sundar et al., 2011). The study's insights into the structures of these compounds contribute to understanding their pharmacological relevance.

Catalytic Synthesis and Pharmacological Application

Teja et al. (2020) synthesized spiro-[indoline-3,3′-pyrrolizin/pyrrolidin]-2-ones as potential antidiabetic agents using a catalytic process involving Cu–TEMPO (Teja et al., 2020). This work showcases the application of these compounds in addressing significant health concerns like diabetes.

Future Directions

Future research could involve the synthesis of new pyrrolidine derivatives with different biological profiles, guided by the structure-activity relationships of known compounds .

properties

IUPAC Name

5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCDJTRMYWSXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine

CAS RN

1527503-11-2
Record name 1527503-11-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)cyclobutanecarbonitrile (0.063 g, 1.742 mmol), from Step 4, in acetic acid (10 mL), was treated with 10% Pd/C (0.56 g, 0.523 mmol). The mixture was stirred under an atmosphere of hydrogen at 80° C. for 5 hours. The catalyst was filtered off and washed with EtOH. The filtrate was concentrated and resulting crude product was purification by flash chromatography (silica gel, 15-25% 3N methanolic ammonia/dichloromethane) to afford 0.161 g (28%) of 5′-methoxy-6′-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3′-indol]-2′-amine 1H NMR (400 MHz, METHANOL-D4) δ 7.28 (s, 1H), 6.71 (s, 1H), 4.11 (t, J=5.7 Hz, 2H), 3.88 (s, 3H), 3.27-3.19 (m, 6H), 2.63 (t, J=9.9 Hz, 2H), 2.52-2.42 (m, 1H), 2.38 (dd, J=13.0, 10.4 Hz, 2H), 2.31-2.22 (m, 1H), 2.17 (dt, J=12.8, 6.2 Hz, 2H), 2.04 (t, J=6.8 Hz, 6H). MS (ESI) m/z 330 (M+H)+.
Name
1-(5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)cyclobutanecarbonitrile
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine
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5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine
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5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine
Reactant of Route 5
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine
Reactant of Route 6
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5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine

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